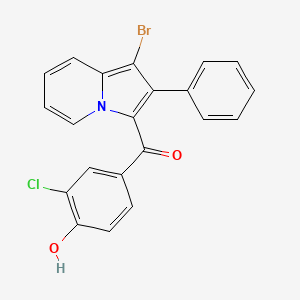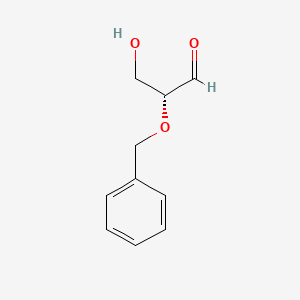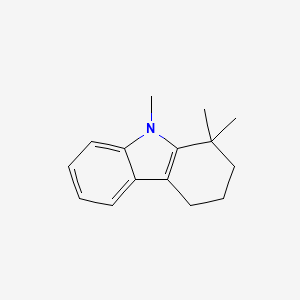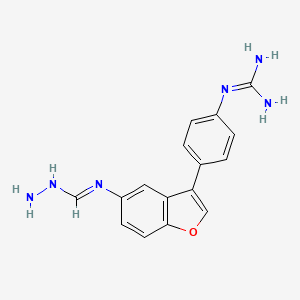![molecular formula C13H18O2 B14452935 Methyl 2,2-dicyclopropylspiro[2.2]pentane-1-carboxylate CAS No. 72733-64-3](/img/structure/B14452935.png)
Methyl 2,2-dicyclopropylspiro[2.2]pentane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,2-dicyclopropylspiro[22]pentane-1-carboxylate is a unique organic compound characterized by its spiro structure, which includes two cyclopropyl groups attached to a pentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,2-dicyclopropylspiro[2.2]pentane-1-carboxylate typically involves the reaction of cyclopropylmethyl ketone with a suitable esterifying agent under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the spiro structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, where the reactants are combined in reactors under optimized temperature and pressure conditions to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2,2-dicyclopropylspiro[2.2]pentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2,2-dicyclopropylspiro[2.2]pentane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of novel materials and chemical products.
Mécanisme D'action
The mechanism by which Methyl 2,2-dicyclopropylspiro[2.2]pentane-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
- Spiro[2.2]pentane-1-carboxylic acid, 2-cyclopropyl-2-methyl-
- Spiro[2.2]pentanecarboxylic acid, 2,2-dicyclopropyl-, methyl ester
Comparison: Methyl 2,2-dicyclopropylspiro[2.2]pentane-1-carboxylate stands out due to its dual cyclopropyl groups, which impart unique steric and electronic properties. These features differentiate it from other spiro compounds, potentially leading to distinct reactivity and applications.
Propriétés
Numéro CAS |
72733-64-3 |
|---|---|
Formule moléculaire |
C13H18O2 |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
methyl 2,2-dicyclopropylspiro[2.2]pentane-1-carboxylate |
InChI |
InChI=1S/C13H18O2/c1-15-11(14)10-12(6-7-12)13(10,8-2-3-8)9-4-5-9/h8-10H,2-7H2,1H3 |
Clé InChI |
POBOQXCUHSXMIR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1C2(C1(C3CC3)C4CC4)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



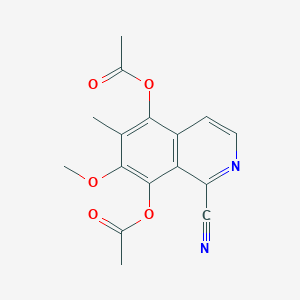


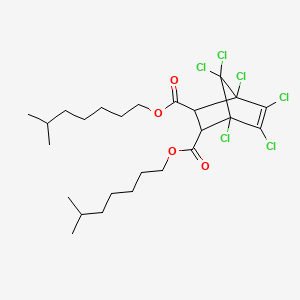
![1,6-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14452888.png)
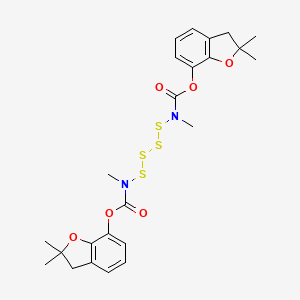
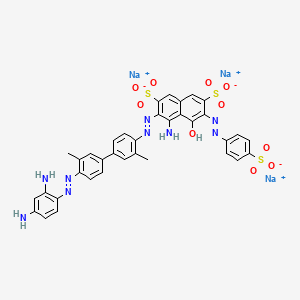
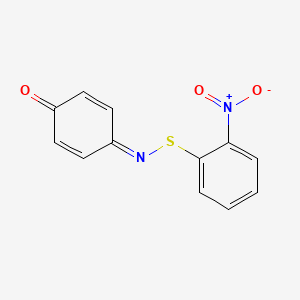
![[(2R,3R)-3-(4-Methylpent-3-en-1-yl)oxiran-2-yl]methanol](/img/structure/B14452908.png)
